molecular formula C28H39N3O3 B1588353 JDTic CAS No. 361444-66-8

JDTic

Cat. No. B1588353
M. Wt: 465.6 g/mol
InChI Key: ZLVXBBHTMQJRSX-VMGNSXQWSA-N
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Description

JDTic is a selective, long-acting antagonist of the κ-opioid receptor (KOR). It is a 4-phenylpiperidine derivative, distantly related structurally to analgesics such as pethidine and ketobemidone .


Synthesis Analysis

The design and discovery of JDTic as a potent and selective kappa opioid receptor antagonist used the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore as the lead structure . Compounds were synthesized and evaluated for their in vitro opioid receptor antagonist activities using a [35S]GTPγS binding assay .


Molecular Structure Analysis

The structure of the human kappa opioid receptor (KOR) in complex with the long-acting antagonist JDTic was solved crystallographically in 2012 . The structure reveals important features of the ligand-binding pocket that contribute to the high affinity and subtype selectivity of JDTic for the human κ-OR .


Chemical Reactions Analysis

JDTic is a highly selective antagonist for the κ-opioid receptor, without affecting the μ- or δ-opioid receptors .


Physical And Chemical Properties Analysis

JDTic has a molecular formula of C28H39N3O3 and a molar mass of 465.638 g·mol−1 . It is not highly lipophilic, showing high water solubility (> 45 mM) and low distribution into octanol (log D7.4 < 2) .

Scientific Research Applications

Pharmacological Properties and Opioid Receptor Antagonism

JDTic has been extensively studied for its properties as a kappa-opioid receptor (KOR) antagonist. Research demonstrates its potency and selectivity in this role, making it a significant compound in opioid receptor studies. For instance, JDTic blocked the anticociceptive activity in animal models and exhibited a long duration of action, highlighting its potential for studying the kappa-opioid receptor's role in various physiological processes (Carroll et al., 2004).

Potential in Treating Opiate Abuse

JDTic's interaction with the kappa-opioid system suggests its potential application in treating opiate abuse. In a study using a rat model, JDTic did not prevent all withdrawal signs but decreased specific symptoms associated with opiate withdrawal, indicating its possible role in addiction treatment strategies (Carroll et al., 2005).

Insights into Drug Design and Discovery

The pharmacokinetic properties of JDTic and its analogs offer valuable insights into drug design and discovery, especially regarding opioid receptors. Studies have shown how variations in the molecular structure of JDTic-like compounds can influence their duration of action and distribution within the body, contributing to the development of more effective and safer opioid receptor antagonists (Owens et al., 2016).

Study of Opioid Receptor Selectivity

JDTic's role in understanding the selectivity and function of opioid receptors is significant. By demonstrating its effectiveness in blocking specific opioid receptors without affecting others, JDTic helps in dissecting the roles of different opioid receptors in pain management and other physiological functions. This information is critical in designing drugs that target specific receptors while minimizing side effects (Thomas et al., 2004).

Development of New KOR Antagonists

The structure-activity relationship studies involving JDTic have led to the development of new kappa opioid receptor antagonists. By modifying JDTic's molecular structure, researchers have been able to enhance its selectivity and potency, paving the way for new therapeutic agents targeting specific aspects of the opioid system (Carroll et al., 2015).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The very slow elimination of JDTic from brain is surprising given that it undergoes active efflux, has modest affinity for homogenate, and has a shorter duration of action than nor-BNI under these conditions . This persistence may result from entrapment in cellular compartments such as lysosomes .

properties

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVXBBHTMQJRSX-VMGNSXQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433301
Record name JDTic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JDTic

CAS RN

361444-66-8
Record name JDTic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361444-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JDTIC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JDTic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JDTIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,030
Citations
H Wu, D Wacker, M Mileni, V Katritch, GW Han, E Vardy… - Nature, 2012 - nature.com
… κ-OR–JDTic complex structure corresponds to the inactive state. To establish further that JDTic … We found that JDTic was devoid of agonist activity at both canonical and non-canonical …
Number of citations: 044 www.nature.com
I Carroll, JB Thomas, LA Dykstra, AL Granger… - European journal of …, 2004 - Elsevier
… When JDTic was administered either sc or po 24 h before the selective KOP (κ)-opioid … JDTic versus enadoline indicated significant antagonist po activity up to 28 days. In contrast, JDTic…
Number of citations: 146 www.sciencedirect.com
PM Beardsley, JL Howard, KL Shelton, FI Carroll - Psychopharmacology, 2005 - Springer
… (vehicle), 3, 10, and 30 mg/kg JDTic were then administered ig to separate groups of 12 rats. … contrast, JDTic did not affect cocaine-prime-induced reinstatement. Both nor-BNI and JDTic …
Number of citations: 336 link.springer.com
TA Munro, XP Huang, C Inglese, MG Perrone… - PLoS …, 2013 - journals.plos.org
Background Nor-BNI, GNTI and JDTic induce selective κ opioid antagonism that is delayed and extremely prolonged, but some other effects are of rapid onset and brief duration. The …
Number of citations: 34 journals.plos.org
FI Carroll, LS Harris, MD Aceto - European journal of pharmacology, 2005 - Elsevier
… JDTic/vehicle compared to JDTic morphine also indicated significant differences on Day 8. JDTic … contrasts including JDTic/morphine and vehicle/morphine indicating a lack of effect by …
Number of citations: 40 www.sciencedirect.com
JR Schank, AL Goldstein, KE Rowe, CE King… - Addiction …, 2012 - Wiley Online Library
… time, mimicking our observations with JDTic. The effects of JDTic were behaviorally specific, as it had … Further, we demonstrate that at a 2 hours pre-treatment time JDTic antagonized the …
Number of citations: 111 onlinelibrary.wiley.com
JJ Buda, FI Carroll, TR Kosten, D Swearingen… - …, 2015 - nature.com
Animal studies suggest that kappa opioid receptor antagonists (KORAn) potentially could treat a wide variety of addictive and depressive disorders. We assessed the KORAn JDTic for …
Number of citations: 48 www.nature.com
C Chavkin, D Martinez - Neuropsychopharmacology, 2015 - nature.com
… dosed with JDTic (1 mg; n=6). Overall, the adverse events attributed to JDtic were similar to … (VT), which were seen only in the JDTic group. The episodes of VT occurred in two subjects, …
Number of citations: 30 www.nature.com
TA Munro, LM Berry, A Van't Veer, C Béguin… - BMC …, 2012 - Springer
Background Nor-BNI, GNTI and JDTic induce κ opioid antagonism that is delayed by hours and can persist for months. Other effects are transient. It has been proposed that these drugs …
Number of citations: 96 link.springer.com
KJ Jackson, FI Carroll, SS Negus, MI Damaj - Psychopharmacology, 2010 - Springer
… To ensure that the JDTic doses and time course used in our experiments did not block MOR, mice were pretreated with the highest dose of JDTic used (16 mg/kg, sc) at 1, 6, 18, and 24 …
Number of citations: 86 link.springer.com

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